
1-Tridecanol, mixt. with 1-dodecanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tridecanol, mixed with 1-dodecanol, is a combination of two fatty alcohols. 1-Tridecanol has the chemical formula C₁₃H₂₈O and is a colorless fatty alcohol that turns white when solid . Both compounds are used in various industrial applications, including the manufacture of surfactants, lubricants, and plasticizers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Tridecanol and 1-dodecanol can be synthesized through the hydrogenation of fatty acids or fatty acid esters derived from natural sources such as coconut oil and palm kernel oil . The hydrogenation process involves the reduction of the carbonyl group in fatty acids to form the corresponding alcohols. This reaction typically requires a catalyst, such as nickel or palladium, and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of these fatty alcohols involves the extraction of fatty acids from natural oils, followed by their hydrogenation. The process is optimized to achieve high yields and purity of the desired alcohols. The resulting fatty alcohols are then purified through distillation to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
1-Tridecanol and 1-dodecanol undergo various chemical reactions, including:
Oxidation: Both alcohols can be oxidized to form the corresponding fatty acids.
Substitution: Both alcohols can undergo substitution reactions to form esters, ethers, and other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., nickel, palladium)
Substitution: Acyl chlorides, alkyl halides, acid anhydrides
Major Products Formed
Oxidation: Fatty acids (e.g., tridecanoic acid, dodecanoic acid)
Reduction: Alkanes (e.g., tridecane, dodecane)
Substitution: Esters, ethers, and other derivatives
Aplicaciones Científicas De Investigación
1-Tridecanol and 1-dodecanol have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of surfactants, lubricants, and plasticizers
Biology: Studied for their antibacterial and antifungal properties.
Industry: Employed in the
Propiedades
Número CAS |
39388-31-3 |
|---|---|
Fórmula molecular |
C25H54O2 |
Peso molecular |
386.7 g/mol |
Nombre IUPAC |
dodecan-1-ol;tridecan-1-ol |
InChI |
InChI=1S/C13H28O.C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2-3-4-5-6-7-8-9-10-11-12-13/h14H,2-13H2,1H3;13H,2-12H2,1H3 |
Clave InChI |
HUCOHYQOIQLHGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCO.CCCCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)
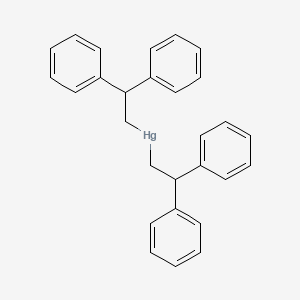


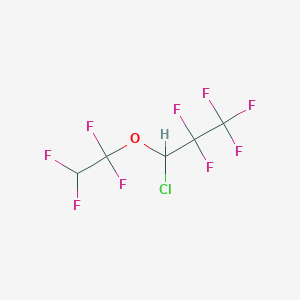
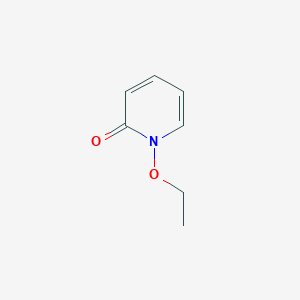
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)
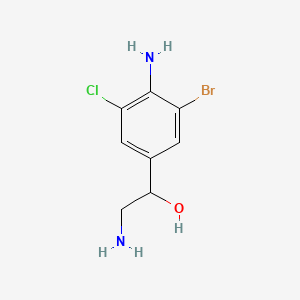

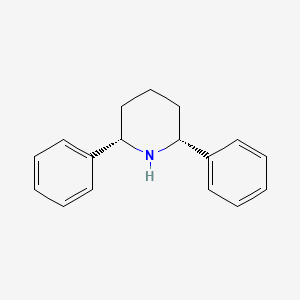
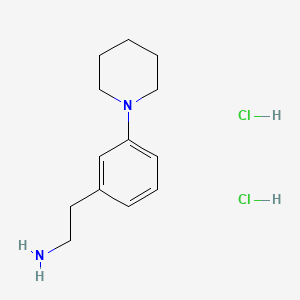
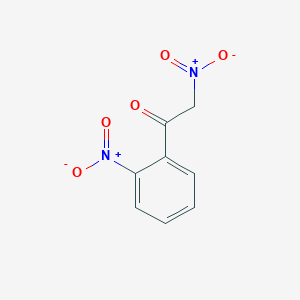
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
